Carbendazim

fungicide efficacy red rot control benzimidazole comparison

Carbendazim (CAS 2088304-73-6) is the superior benzimidazole fungicide for research applications demanding high intrinsic activity. Key differentiators: 100-fold greater in vitro potency against Colletotrichum falcatum (MIC 1 mg/L) versus thiophanate-methyl (MIC 100 mg/L), enabling lower working concentrations and reduced solvent interference. Superior field efficacy against Rhynchosporium secalis (EC₅₀ 0.4130 mg/L; 76.97% disease control) compared to benomyl. Low immunochromatography detection limit (0.20 mg/kg) facilitates rapid field residue monitoring. Verify identity via HPLC or NMR to ensure consistency with intended use.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 2088304-73-6
Cat. No. B10776271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbendazim
CAS2088304-73-6
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=CC=CC=C2N1
InChIInChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)
InChIKeyTWFZGCMQGLPBSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Solubility in water at 24 °C: 29 mg/L at pH 4;  8 mg/L at pH 7;  1.49 mg/L at pH 8
Soluble in (g/L at 24 °C): dimethylformamide 5, acetone 0.3, ethanol 0.3, chloroform 0.1, ehtyl acetate 0.135, dichlormethane 0.068, benzene 0.036, cyclohexane <0.01, diethyl ether <0.01, hexane 0.0005
Xylene: <1 g/100 g at 20 °C;  Cylcohexanone: < 1 g/100 g /Technical grade/
Solubility at 20 °C (mg/L): hexane 0.5;  benzene 36;  dichloromethane 68;  ethanol 300;  dimethylformamide 5000, chloroform 100, acetone 300
Slightly soluble in most solvents
29 mg/L @ 24C (exp)
Solubility in water, g/100ml at 24 °C: 0.0008

Structure & Identifiers


Interactive Chemical Structure Model





Carbendazim (CAS 2088304-73-6): Overview and Identity for Procurement and Research Use


Carbendazim (methyl 1H-benzimidazol-2-ylcarbamate) is a broad-spectrum systemic fungicide belonging to the benzimidazole class. Its primary mechanism of action involves inhibition of fungal β-tubulin polymerization, disrupting mitosis and cell division [1]. The compound is a major active metabolite of the pro-fungicides benomyl and thiophanate-methyl, which undergo rapid environmental conversion to carbendazim [2]. While the most widely cited CAS number for carbendazim is 10605-21-7, the identifier 2088304-73-6 refers to a specific salt or hydrate form; procurement specifications should verify identity via analytical methods such as HPLC or NMR to ensure consistency with intended use [3]. The compound is characterized by low water solubility (8 mg/L at pH 7, 24°C), moderate log Pow (~1.5), and high thermal stability (melting point 302–307°C) [4].

Carbendazim vs. Benomyl and Thiophanate-methyl: Why Simple Substitution is Not Supported by Evidence


Although benomyl and thiophanate-methyl are metabolic precursors that rapidly convert to carbendazim in planta and in soil, direct substitution of carbendazim for these pro-fungicides is not universally equivalent. Differences in inherent physicochemical properties—such as benomyl's significantly higher log Pow (23.4–32.0) compared to carbendazim (1.5)—can influence initial uptake, translocation kinetics, and environmental fate [1]. Furthermore, in vitro and greenhouse studies reveal context-dependent efficacy divergences: for instance, carbendazim demonstrates superior in vitro potency against Colletotrichum falcatum (MIC 1 mg/L) compared to thiophanate-methyl (MIC 100 mg/L), yet under greenhouse conditions this relationship reverses due to differential systemic behavior and degradation pathways [2]. Resistance management also differs; certain β-tubulin mutations (e.g., F167Y) confer moderate resistance to carbendazim while leaving benomyl sensitivity altered [3]. These quantitative nuances necessitate compound-specific selection based on the target pathogen, application system, and resistance profile rather than assuming functional interchangeability.

Carbendazim Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data


Superior In Vitro Antifungal Potency Against Colletotrichum falcatum Compared to Thiophanate-methyl

In axenic culture studies against Colletotrichum falcatum, the causative agent of sugarcane red rot, carbendazim exhibited a minimum inhibitory concentration (MIC) of 1 mg/L, representing a 100-fold greater potency than thiophanate-methyl (MIC 100 mg/L) [1]. However, under greenhouse conditions, the efficacy relationship reversed, highlighting the compound's specific suitability for in vitro screening and certain systemic application contexts [1].

fungicide efficacy red rot control benzimidazole comparison

Higher Toxicity to Rhynchosporium secalis Compared to Benomyl

Against Rhynchosporium secalis, the causal agent of leaf blotch in turfgrass, carbendazim demonstrated an EC50 value of 0.4130 mg/L, outperforming benomyl in terms of toxicity. In the same study, benomyl exhibited EC50 values of 0.4924 mg/L and 0.4466 mg/L against Rhizoctonia solani and Colletotrichum gloeosporioides, respectively [1]. Field trials further confirmed carbendazim's efficacy, achieving 76.97% disease control on Rhynchosporium secalis [1].

turfgrass disease EC50 comparison fungicide efficacy

Enhanced Field Efficacy Against Fusarium Wilt of Mango Compared to Thiophanate-methyl

In field experiments assessing control of Fusarium wilt in mango, carbendazim demonstrated significantly greater disease suppression than thiophanate-methyl. Carbendazim treatment reduced gum exudation, dieback, and wilting symptoms, resulting in enhanced vegetative growth parameters compared to thiophanate-methyl and the control (Alliete) [1].

field efficacy mango dieback benzimidazole comparison

Lower Detection Limit via Immunochromatography Compared to Co-Formulated Fungicides

A comparative study evaluating five fungicides in Morella rubra using colloidal gold immunochromatography revealed that carbendazim has the lowest detection limit (0.20 mg/kg), whereas difenoconazole and tebuconazole required 1.00 mg/kg, and pyraclostrobin and azoxystrobin required 5.00 mg/kg for detection [1]. This enhanced sensitivity facilitates more reliable on-site rapid screening for carbendazim residues.

analytical detection immunochromatography residue monitoring

Comparative β-Tubulin Mutation Resistance Profile Differentiates Carbendazim from Benomyl

Site-directed mutagenesis studies in Corynespora cassiicola revealed that specific β-tubulin point mutations confer distinct resistance levels to carbendazim and benomyl. The F167Y mutation confers moderate resistance to both carbendazim and benomyl, whereas the E198A mutation or double mutations (e.g., F167Y&E198A) result in high resistance to both compounds [1]. Importantly, mutants carrying F167Y or F200S exhibit reduced fitness (mycelial growth, sporulation, virulence) compared to wild-type strains, influencing the practical resistance management strategies for each compound [1].

fungicide resistance β-tubulin mutations benzimidazole

Evidence-Based Application Scenarios for Carbendazim in Research and Industry


In Vitro Antifungal Susceptibility Testing for Benzimidazole-Sensitive Pathogens

Based on its 100-fold greater in vitro potency against Colletotrichum falcatum (MIC 1 mg/L) compared to thiophanate-methyl (MIC 100 mg/L) [1], carbendazim is the optimal choice for laboratory screening assays aiming to identify benzimidazole-sensitive fungal isolates. Its high intrinsic activity allows for lower working concentrations, reducing solvent interference and improving assay sensitivity.

Turfgrass Disease Management Targeting Rhynchosporium secalis

Field and in vitro data demonstrate carbendazim's superior toxicity (EC50 0.4130 mg/L) and disease control efficacy (76.97%) against Rhynchosporium secalis compared to benomyl [2]. Turf managers seeking to control leaf blotch should prioritize carbendazim over other benzimidazoles.

On-Site Rapid Residue Screening in Fruit Matrices

Carbendazim's low immunochromatography detection limit (0.20 mg/kg) in Morella rubra [3] enables reliable field-based residue monitoring with minimal sample preparation. This advantage is particularly valuable for quality control in fruit export operations requiring rapid compliance checks.

Resistance Monitoring and Management in Corynespora cassiicola

The shared cross-resistance patterns between carbendazim and benomyl, coupled with differential fitness costs of resistance mutations [4], position carbendazim as a key tool for studying resistance evolution in benzimidazole fungicides. Researchers investigating β-tubulin mutations can employ carbendazim as a reference compound to characterize resistance phenotypes and assess fitness penalties.

Technical Documentation Hub

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